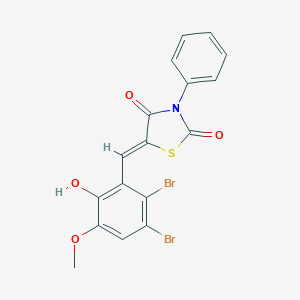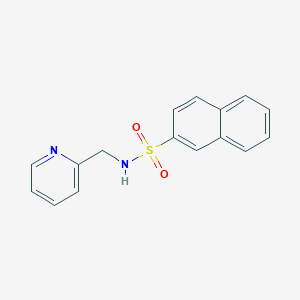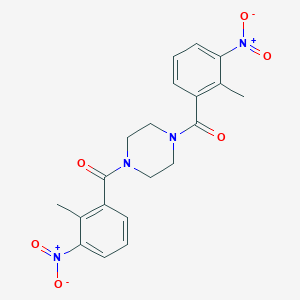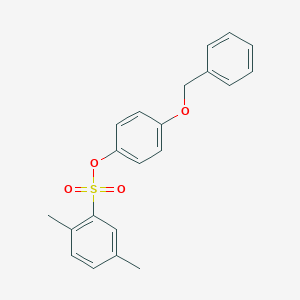![molecular formula C19H14N2O5S B403709 3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B403709.png)
3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that combines a thiazolidine ring, a nitrophenyl group, and a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized by reacting 3-nitrobenzaldehyde with cysteine in the presence of a suitable catalyst. The resulting thiazolidine intermediate is then coupled with 2H-chromen-2-one through a carbonylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Solvent-free microwave-assisted synthesis has also been explored as a green chemistry approach to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted thiazolidine derivatives from nucleophilic substitution.
Scientific Research Applications
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, affecting cellular pathways. The chromenone structure can intercalate with DNA, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and thiadiazole derivatives share structural similarities and biological activities.
Chromenone derivatives: Compounds with chromenone structures, such as coumarins, have similar applications in medicine and biology.
Uniqueness
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is unique due to its combination of a thiazolidine ring, nitrophenyl group, and chromenone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O5S |
|---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H14N2O5S/c22-17(15-11-12-4-1-2-7-16(12)26-19(15)23)20-8-9-27-18(20)13-5-3-6-14(10-13)21(24)25/h1-7,10-11,18H,8-9H2 |
InChI Key |
CUXQAQSPRRZJSK-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403628.png)
![[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate](/img/structure/B403629.png)
![3-Chlorobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403632.png)
![3-Bromobenzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403633.png)

![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B403636.png)
![2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B403637.png)
![4-(Diethylamino)benzaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403638.png)
![2-[2-(butylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B403639.png)



![1-[(2,3-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403648.png)

